molecular formula C7H16OSi B6250521 [1-(trimethylsilyl)cyclopropyl]methanol CAS No. 91633-48-6

[1-(trimethylsilyl)cyclopropyl]methanol

Cat. No. B6250521
CAS RN: 91633-48-6
M. Wt: 144.3
InChI Key:
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Description

1-(Trimethylsilyl)cyclopropylmethanol, often abbreviated as 1-TMS-CPM, is an organic compound that has been researched for its potential applications in the scientific and medical fields. This compound is a derivative of cyclopropanol, a three-carbon alcohol, and is composed of a trimethylsilyl group attached to the cyclopropyl ring. 1-TMS-CPM has been researched for its potential as a synthetic intermediate in organic synthesis, as well as its use in biomedical research due to its ability to bind to proteins and peptides.

Mechanism of Action

1-TMS-CPM binds to proteins and peptides through a non-covalent interaction. This interaction involves hydrogen bonding and van der Waals forces between the hydrophobic cyclopropyl ring of 1-TMS-CPM and the hydrophobic regions of the protein or peptide. This binding allows 1-TMS-CPM to be used as a tool for studying protein-ligand interactions.
Biochemical and Physiological Effects
1-TMS-CPM has been studied for its potential effects on biochemical and physiological processes. Studies have found that 1-TMS-CPM can increase the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 1-TMS-CPM has been found to have anti-inflammatory and anti-bacterial effects. It also has the potential to act as an antioxidant, as well as to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

1-TMS-CPM has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and can be used in a variety of reactions. In addition, 1-TMS-CPM is non-toxic and can be stored at room temperature. However, 1-TMS-CPM has some limitations for use in laboratory experiments. This compound is relatively expensive, and its binding affinity to proteins and peptides is relatively weak.

Future Directions

1-TMS-CPM has potential applications in the scientific and medical fields. Potential future directions for research include the development of new synthetic methods for the synthesis of 1-TMS-CPM, the study of the structure-activity relationships of 1-TMS-CPM, the development of new drug delivery systems using 1-TMS-CPM, and the study of the potential therapeutic effects of 1-TMS-CPM. In addition, further research into the biochemical and physiological effects of 1-TMS-CPM could lead to new insights into the mechanisms of action of this compound.

Synthesis Methods

1-TMS-CPM can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Barton-McCombie reaction. The Wittig reaction involves the reaction of a phosphonium salt with a carbonyl compound, followed by deprotonation of the resulting alkene. The Grignard reaction involves the reaction of an organomagnesium halide with an aldehyde or ketone, followed by hydrolysis of the resulting alcohol. The Barton-McCombie reaction involves the reaction of a ketone with a lithium dialkylcuprate, followed by the addition of a nucleophile. All of these methods can be used to synthesize 1-TMS-CPM, although the Wittig reaction is the most commonly used.

Scientific Research Applications

1-TMS-CPM has been studied for its potential applications in scientific research. This compound has been found to bind to proteins and peptides, making it a useful tool for studying protein-ligand interactions. It has also been used in the synthesis of other organic compounds, such as cyclopropyl amines, cyclopropyl sulfides, and cyclopropyl esters. In addition, 1-TMS-CPM has been studied for its potential use in drug delivery and drug targeting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(trimethylsilyl)cyclopropyl]methanol involves the reaction of cyclopropylmagnesium bromide with trimethylsilyl chloride followed by the addition of formaldehyde.", "Starting Materials": [ "Cyclopropylmagnesium bromide", "Trimethylsilyl chloride", "Formaldehyde" ], "Reaction": [ "Add cyclopropylmagnesium bromide to a reaction flask", "Add trimethylsilyl chloride to the reaction flask and stir for 1 hour", "Add formaldehyde to the reaction flask and stir for an additional 2 hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer with sodium sulfate", "Concentrate the product under reduced pressure", "Purify the product by column chromatography" ] }

CAS RN

91633-48-6

Product Name

[1-(trimethylsilyl)cyclopropyl]methanol

Molecular Formula

C7H16OSi

Molecular Weight

144.3

Purity

95

Origin of Product

United States

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